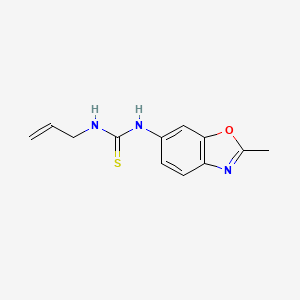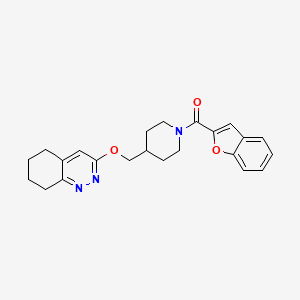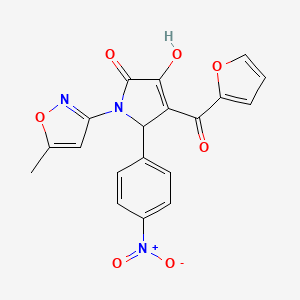![molecular formula C16H17N3O2 B2445713 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 871547-25-0](/img/structure/B2445713.png)
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Overview
Description
“N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide” is a chemical compound with the CAS Number: 307524-32-9 . It has a molecular weight of 255.28 . The IUPAC name for this compound is N-[2-(1H-benzimidazol-2-yl)ethyl]-2-furamide . The physical form of this compound is a powder .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.28 . The IUPAC name for this compound is N-[2-(1H-benzimidazol-2-yl)ethyl]-2-furamide .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the development and synthesis of various furan-carboxamide derivatives for potential applications in medicinal chemistry and material science. For instance, studies have demonstrated the synthesis of furan-carboxamide derivatives with significant influence on the anti-influenza activity, highlighting the potential of these compounds in antiviral research (Yongshi et al., 2017). Additionally, the synthesis and biological characterization of novel series of furan-carboxamide derivatives indicate their promise as inhibitors of lethal H5N1 influenza A viruses, with structure–activity relationship (SAR) studies showing the importance of specific substituents for activity enhancement.
Antimicrobial and Antioxidant Activities
Furan-carboxamide derivatives have been evaluated for their antimicrobial and antioxidant properties. For example, various compounds have shown effective antiurease and antioxidant activities, suggesting their utility in addressing oxidative stress-related diseases and infections caused by urease-producing pathogens (Sokmen et al., 2014). Another study highlighted the antimicrobial activity of thiazole-based heterocyclic amides against a range of microorganisms, indicating the potential of furan-carboxamide compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Interaction with Biological Molecules
Furan-carboxamide derivatives have been investigated for their interactions with biological molecules, such as DNA. Research in this area focuses on the specific molecular recognition and binding of these compounds to DNA, potentially leading to applications in gene regulation, molecular biology, and therapeutic interventions (Wang et al., 2000).
Safety and Hazards
The safety information for “N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, contributing to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-19-13-7-4-3-6-12(13)18-15(19)9-10-17-16(20)14-8-5-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIBFQMWEYXBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330881 | |
| Record name | N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
871547-25-0 | |
| Record name | N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
![6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2445636.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2445638.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)


![Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate](/img/structure/B2445652.png)
